Gastrazole
Overview
Description
Gastrazole is a potent and selective gastrin receptor antagonist. It is primarily used in the treatment of advanced pancreatic cancer. This compound works by inhibiting the growth of pancreatic cancer cells, making it a promising compound in oncology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gastrazole involves a series of chemical reactions, including the formation of benzimidazole derivatives. A practical and scalable synthesis method has been developed to prepare multikilogram batches of this compound. This method involves an amide bond-forming reaction that proceeds via the isoimide of a benzimidazoleamide acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the stability of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Gastrazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield substituted benzimidazole derivatives .
Scientific Research Applications
Gastrazole has several scientific research applications, including:
Oncology: this compound is used in the treatment of advanced pancreatic cancer.
Pharmacology: this compound is studied for its potential use in other types of cancer and gastrointestinal disorders.
Biochemistry: this compound is used to study the role of gastrin receptors in various biological processes.
Mechanism of Action
Gastrazole exerts its effects by selectively inhibiting the gastrin receptor, which is involved in the growth and proliferation of pancreatic cancer cells. By blocking this receptor, this compound prevents the activation of signaling pathways that promote cancer cell growth. This inhibition leads to reduced tumor growth and improved survival rates in patients with advanced pancreatic cancer .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Omeprazole is a proton pump inhibitor that reduces gastric acid secretion.
Esomeprazole: Esomeprazole is another proton pump inhibitor used to treat gastroesophageal reflux disease.
Pantoprazole: Pantoprazole is also a proton pump inhibitor used for managing gastroesophageal reflux disease and other gastric acid-related conditions.
Uniqueness of Gastrazole
This compound is unique in its selective inhibition of the gastrin receptor, making it particularly effective in the treatment of advanced pancreatic cancer. Unlike proton pump inhibitors, which primarily reduce gastric acid secretion, this compound targets the molecular pathways involved in cancer cell growth .
Properties
IUPAC Name |
disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXHRARUCKASM-UJXPALLWSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FN5Na2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235459 | |
Record name | JB-95008 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862583-15-1 | |
Record name | JB-95008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JB-95008 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JB-95008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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